2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione
Overview
Description
2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H10BrNO2. It is a derivative of isoindoline-1,3-dione, featuring a bromobenzyl group attached via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 4-bromobenzyl alcohol under appropriate conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the isoindoline-1,3-dione moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless conditions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzaldehyde.
Reduction: Formation of 4-bromobenzylamine or 4-bromobenzyl alcohol.
Substitution: Formation of 4-aminobenzyl derivatives or 4-thiobenzyl derivatives.
Scientific Research Applications
2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes and receptors, such as dopamine receptors, by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobutyl)isoindoline-1,3-dione: Similar structure but with a butyl group instead of a benzyl group.
2-(4-Bromopentyl)isoindoline-1,3-dione: Similar structure but with a pentyl group instead of a benzyl group.
Uniqueness
2-((4-Bromobenzyl)oxy)isoindoline-1,3-dione is unique due to the presence of the bromobenzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQKRSNRISNGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212768 | |
Record name | 2-[(4-Bromophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55418-33-2 | |
Record name | 2-[(4-Bromophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55418-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Bromophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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